molecular formula C17H17FN2O3S B2740065 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide CAS No. 2034440-73-6

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2740065
CAS No.: 2034440-73-6
M. Wt: 348.39
InChI Key: LREHSFVJRNPDCT-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide is a synthetic organic compound that combines a fluorinated benzene sulfonamide with an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Nucleophilic substitution products at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the addition of the sulfonamide group can enhance its pharmacokinetic properties.

Medicine

In medicine, 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, improving its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the indole moiety, which may reduce its biological activity.

    N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and pharmacokinetics.

Uniqueness

The presence of both the fluorine atom and the indole moiety in 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide makes it unique. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the indole moiety contributes to its biological activity.

This combination of features makes this compound a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-10,16,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHSFVJRNPDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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